6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. . The structure of this compound includes a pyrido[1,2-a]pyrimidin-4-one core with a methyl group at the 6-position and a morpholin-4-ylmethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method involves the thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl[1,3]dioxane-4,6-dione to afford 8-bromo-2-morpholin-4-yl-quinolin-4-one . This intermediate is then subjected to Suzuki cross-coupling methodology to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of automated multiple-parallel synthesis techniques, such as those employed in the preparation of similar compounds, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidines .
Scientific Research Applications
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of DNA-dependent protein kinase, which is a target for cancer therapy.
Biological Studies: The compound’s ability to interact with specific enzymes and proteins makes it useful in studying cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound for probing the function of DNA-dependent protein kinase in various biological contexts.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with DNA-dependent protein kinase. This enzyme plays a crucial role in DNA repair and cellular responses to DNA damage. By inhibiting this kinase, the compound can interfere with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to radiation and chemotherapy .
Comparison with Similar Compounds
Similar Compounds
8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds share a similar core structure and have been studied as inhibitors of DNA-dependent protein kinase.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These are closely related analogs with variations in the substituents, affecting their potency and selectivity.
Uniqueness
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 6-position and a morpholin-4-ylmethyl group at the 2-position enhances its ability to inhibit DNA-dependent protein kinase, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
107030-07-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-11-3-2-4-13-15-12(9-14(18)17(11)13)10-16-5-7-19-8-6-16/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
XHMYEPGADUNZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3CCOCC3 |
Origin of Product |
United States |
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